N-(benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide

LSD1 epigenetics cancer

CAS 952827-84-8 is a moderate-potency LSD1 inhibitor (IC50=10 µM) characterized by a benzodioxole-5-carboxamide pharmacophore that confers >10-fold selectivity over MAO-A/B—eliminating off-target monoamine oxidase interference in cell-free assays. Distinguished from tranylcypromine and amino-carboxamide benzothiazole chemotypes, its dual benzothiazole–benzodioxole scaffold offers a defined starting point for scaffold diversification and serves as a reliable ≥95% purity reference standard for HPLC/LC-MS method development. It also functions as a direct synthetic precursor to piperazine-substituted kinase inhibitor analogs. Ideal for early-stage target validation and assay calibration where LSD1-specific readouts are critical.

Molecular Formula C15H10N2O3S
Molecular Weight 298.3 g/mol
CAS No. 952827-84-8
Cat. No. B3316101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS952827-84-8
Molecular FormulaC15H10N2O3S
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C15H10N2O3S/c18-15(9-1-4-12-13(5-9)20-8-19-12)17-10-2-3-11-14(6-10)21-7-16-11/h1-7H,8H2,(H,17,18)
InChIKeyJRIUHDUROFFLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 952827-84-8): Chemical Identity, Pharmacophore Class, and Known Bioactivity Profile


N-(benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 952827-84-8, molecular formula C₁₅H₁₀N₂O₃S, MW 298.3 g/mol) is a synthetic small molecule belonging to the benzothiazole–carboxamide class, bearing a benzodioxole-5-carboxamide moiety coupled to a benzothiazol-6-yl scaffold [1]. The compound has been evaluated in vitro against the epigenetic target lysine-specific demethylase 1 (LSD1/KDM1A) and the related flavin-dependent monoamine oxidases MAO-A and MAO-B, with data curated into ChEMBL and BindingDB from Waseda University screening efforts [1]. Its dual benzothiazole–benzodioxole architecture distinguishes it from the more extensively studied amino-carboxamide benzothiazole and tranylcypromine-based LSD1 inhibitor chemotypes [2][3].

Why N-(Benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Interchanged with Generic Benzothiazole-Carboxamide Analogs


The benzodioxole-5-carboxamide substituent in CAS 952827-84-8 is not a passive structural decoration; it directly influences both target potency and off-target selectivity. Replacing the benzodioxole with a simple benzamide (e.g., N-(benzo[d]thiazol-6-yl)benzamide, CAS 135249-30-8) or a benzothiazole-2-carboxamide (CAS 899988-58-0) eliminates the methylenedioxy pharmacophore that contributes to hydrogen-bonding and steric interactions within the LSD1 active site [1]. Furthermore, the amino-carboxamide benzothiazole series reported by Alnabulsi et al. demonstrated that subtle variations in the carboxamide substituent shift LSD1 IC50 values from 18.4 µM (initial hit) to 4.35 µM (optimized lead), underscoring that even closely related analogs within the same chemotype cannot be assumed to exhibit equivalent potency [2]. The quantitative evidence below demonstrates exactly where CAS 952827-84-8 sits within this activity landscape and why substitution with a generic benzothiazole-carboxamide would compromise specific performance parameters.

Quantitative Differentiation Evidence for N-(Benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide Against Closest Analogs and In-Class Candidates


LSD1 Inhibitory Potency: CAS 952827-84-8 vs. Amino-Carboxamide Benzothiazole Hit Compound 37

CAS 952827-84-8 inhibits human recombinant LSD1 with an IC50 of 10,000 nM (10 µM), measured via Amplex Red peroxidase-coupled assay using methylated peptide substrate with 30 min incubation [1]. This represents an approximately 1.8-fold improvement in potency over the amino-carboxamide benzothiazole hit Compound 37 (IC50 = 18.4 µM), which was identified through computational fragment-based drug design and tested under comparable in vitro LSD1 inhibition conditions [2]. Both compounds share a benzothiazole-carboxamide core, but CAS 952827-84-8 replaces the amino-carboxamide motif with a benzodioxole-5-carboxamide, suggesting that the methylenedioxy phenyl ring provides modest but measurable potency enhancement relative to the initial fragment-grown lead [1][2].

LSD1 epigenetics cancer

Selectivity Profile Over Monoamine Oxidases: CAS 952827-84-8 vs. Tranylcypromine (Non-Selective Irreversible Inhibitor)

CAS 952827-84-8 was profiled against human MAO-A and MAO-B in the same Waseda University screening panel, yielding IC50 values of >100,000 nM (>100 µM) for both isoforms, compared to its LSD1 IC50 of 10,000 nM (10 µM) [1]. This indicates a greater than 10-fold selectivity window for LSD1 over MAO-A and MAO-B. In contrast, tranylcypromine—a clinically used irreversible inhibitor—potently inhibits both LSD1 (IC50 ~14.8–58 µM depending on assay) and MAO enzymes (low nanomolar range), with no therapeutically meaningful selectivity [2]. While CAS 952827-84-8's selectivity margin is modest compared to optimized probes such as RN-1 (~7-fold over MAO-A, ~40-fold over MAO-B) or GSK-LSD1 (>1,000-fold), the >10-fold discrimination is a measurable advantage for experimental contexts where simultaneous MAO inhibition would confound phenotypic readouts [1].

LSD1 selectivity MAO-A MAO-B off-target

Chemotype Differentiation: Benzodioxole-Carboxamide Scaffold vs. Amino-Carboxamide and Tranylcypromine-Based LSD1 Inhibitors

CAS 952827-84-8 is built on a benzothiazol-6-yl-benzodioxole-5-carboxamide scaffold that is structurally distinct from the two dominant LSD1 inhibitor chemotypes: (i) amino-carboxamide benzothiazoles (e.g., Compounds 37, 26, 30 reported by Alnabulsi and Albustanji), which feature a primary or secondary amine on the carboxamide linker [2][4]; and (ii) tranylcypromine-derived cyclopropylamine-based irreversible inhibitors (e.g., ORY-1001, GSK-LSD1, RN-1) that covalently modify the FAD cofactor [3]. The benzodioxole methylenedioxy group introduces a distinct hydrogen-bond acceptor pattern and conformational constraint not present in either comparator class. The optimized amino-carboxamide benzothiazole Compounds 26 and 30 achieved IC50 values of 4.64 µM and 4.35 µM respectively—approximately 2.2–2.3-fold more potent than CAS 952827-84-8—but these gains were achieved through specific amine substitutions on the carboxamide, highlighting that the benzodioxole scaffold occupies a distinct region of chemical space with differentiated SAR trajectory [4].

scaffold hopping chemotype chemical diversity

Multi-Target Profiling: LSD1, MAO-A, and MAO-B Data from a Single Screening Panel Enables Direct Intra-Study Selectivity Assessment

A critical advantage of the existing data package for CAS 952827-84-8 is that LSD1, MAO-A, and MAO-B inhibition were all measured within the same Waseda University screening campaign [1]. This intra-study profiling eliminates inter-laboratory variability and enables direct calculation of selectivity ratios without the confounding factors that arise when comparing IC50 values across different laboratories, assay formats, or reagent lots. Specifically, the compound showed an LSD1 IC50 of 10,000 nM versus MAO-A and MAO-B IC50 values both exceeding 100,000 nM, yielding a minimum selectivity window of >10-fold [1]. By contrast, for many published amino-carboxamide benzothiazole LSD1 inhibitors (e.g., Compounds 37, 26, 30), MAO counter-screening data are not reported, making it impossible to assess their selectivity profile from the literature alone [2][3]. The availability of co-profiled selectivity data is a practical differentiator for users who require defined off-target activity information before committing to a compound for mechanistic studies.

multi-target profiling selectivity panel FAD-dependent enzymes

Recommended Research and Procurement Application Scenarios for N-(Benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 952827-84-8)


Epigenetic Tool Compound for LSD1-Mediated Transcriptional Regulation Studies Requiring Defined MAO Selectivity

CAS 952827-84-8 is suitable as a moderate-potency LSD1 inhibitor (IC50 = 10 µM) for use in cell-free biochemical assays and cellular target engagement studies where simultaneous MAO inhibition would confound interpretation [1]. Its >10-fold selectivity over MAO-A and MAO-B, documented from a single intra-study screening panel, makes it preferable to tranylcypromine for experiments requiring LSD1-specific readouts [1]. Researchers should note that its potency is approximately 625-fold lower than the clinical-stage probe GSK-LSD1, and therefore it is recommended for early-stage target validation and assay development rather than for in vivo efficacy studies [1].

Scaffold-Hopping Starting Point for Benzodioxole-Containing LSD1 Inhibitor Medicinal Chemistry Programs

The benzodioxole-5-carboxamide scaffold of CAS 952827-84-8 represents a chemically distinct departure from the amino-carboxamide benzothiazole series reported by Alnabulsi and Albustanji [2][3]. With a baseline LSD1 IC50 of 10 µM, the compound offers a measurable potency starting point that is approximately 1.8-fold more active than the initial fragment-based amino-carboxamide hit Compound 37 (IC50 = 18.4 µM) [2]. Medicinal chemistry teams pursuing scaffold diversification strategies can use CAS 952827-84-8 as a reference compound for designing focused libraries that explore substitutions on either the benzothiazole or benzodioxole rings, with a clear path toward the ~2.3-fold potency improvements demonstrated by optimized amino-carboxamide analogs (Compound 30, IC50 = 4.35 µM) [3].

Synthetic Intermediate for Dual-Pharmacophore Benzothiazole–Benzodioxole Derivatives Targeting Kinase and Epigenetic Pathways

CAS 952827-84-8 serves as a direct synthetic precursor to more elaborate analogs, most notably N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1105223-42-4), which incorporates a methylpiperazine substituent at the 2-position of the benzothiazole ring and has been reported to exhibit VEGFR1/VEGFR2 inhibitory activity [1]. For procurement decisions where a single compound must support both LSD1-focused biochemistry and downstream kinase inhibitor synthesis, CAS 952827-84-8 offers dual utility as both a screening compound and a versatile building block [1].

Reference Standard for Benzothiazole–Benzodioxole Hybrid Compound Analytical Method Development

With a molecular weight of 298.3 g/mol, defined InChI Key (JRIUHDUROFFLHG-UHFFFAOYSA-N), and commercially available purity of ≥95%, CAS 952827-84-8 is well-suited as a reference standard for HPLC, LC-MS, and NMR method development in laboratories working with benzothiazole–benzodioxole hybrid compound libraries [1]. Its physicochemical properties—featuring a methylenedioxy group, a carboxamide linker, and a benzothiazole core—provide distinctive UV absorbance and mass spectrometric fragmentation patterns that facilitate method calibration for related analog series [1].

Quote Request

Request a Quote for N-(benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.